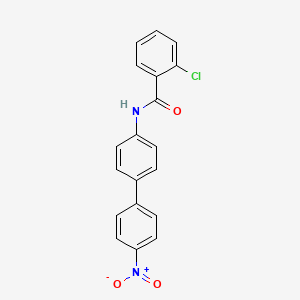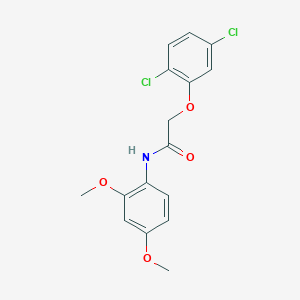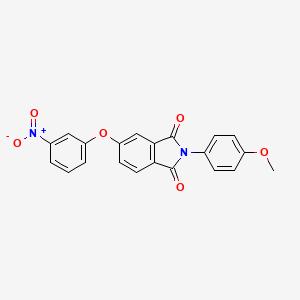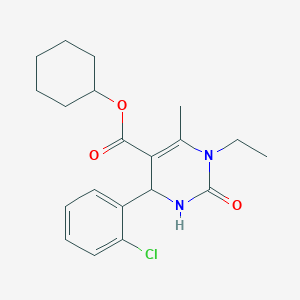
2-chloro-N-(4'-nitrobiphenyl-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4’-nitrobiphenyl-4-yl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a chloro group at the second position and a nitro group at the fourth position on the biphenyl ring, which is connected to a benzamide moiety
Méthodes De Préparation
The synthesis of 2-chloro-N-(4’-nitrobiphenyl-4-yl)benzamide typically involves the condensation of 4’-chloro-2-nitrobiphenyl with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
2-chloro-N-(4’-nitrobiphenyl-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common reagents used in these reactions include palladium catalysts for reduction and strong bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-chloro-N-(4’-nitrobiphenyl-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4’-nitrobiphenyl-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes, such as cyclooxygenases, contributes to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
2-chloro-N-(4’-nitrobiphenyl-4-yl)benzamide can be compared with other benzamide derivatives, such as:
2-chloro-N-(4-(4-methylpiperazino)phenyl)benzamide: This compound has a similar structure but with a different substituent on the phenyl ring, leading to different biological activities.
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This derivative contains a thiourea group, which imparts unique properties and applications in coordination chemistry.
The uniqueness of 2-chloro-N-(4’-nitrobiphenyl-4-yl)benzamide lies in its specific substitution pattern, which influences its reactivity and biological activity.
Propriétés
Formule moléculaire |
C19H13ClN2O3 |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
2-chloro-N-[4-(4-nitrophenyl)phenyl]benzamide |
InChI |
InChI=1S/C19H13ClN2O3/c20-18-4-2-1-3-17(18)19(23)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22(24)25/h1-12H,(H,21,23) |
Clé InChI |
HTDRUSQXBOWKIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-[2,2,6,8-tetramethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11688079.png)
![(5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688086.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11688090.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11688101.png)




![N'-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11688136.png)
![(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11688141.png)
![8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline](/img/structure/B11688155.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B11688159.png)
